molecular formula C18H20N2O3 B5835403 N~2~-[2-(1-AZEPANYLCARBONYL)PHENYL]-2-FURAMIDE

N~2~-[2-(1-AZEPANYLCARBONYL)PHENYL]-2-FURAMIDE

Cat. No.: B5835403
M. Wt: 312.4 g/mol
InChI Key: RANDRDYHGUNYGQ-UHFFFAOYSA-N
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Description

N~2~-[2-(1-AZEPANYLCARBONYL)PHENYL]-2-FURAMIDE is a chemical compound with the molecular formula C18H20N2O3 and a molecular weight of 312.363 g/mol This compound is known for its unique structural properties, which include a furan ring and an azepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[2-(1-AZEPANYLCARBONYL)PHENYL]-2-FURAMIDE typically involves the reaction of 2-furoic acid with 2-(1-azepanylcarbonyl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of N2-[2-(1-AZEPANYLCARBONYL)PHENYL]-2-FURAMIDE may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N~2~-[2-(1-AZEPANYLCARBONYL)PHENYL]-2-FURAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N~2~-[2-(1-AZEPANYLCARBONYL)PHENYL]-2-FURAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N2-[2-(1-AZEPANYLCARBONYL)PHENYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalysis. Additionally, the compound’s structural features allow it to interact with cellular membranes, potentially affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1-azepanylcarbonyl)phenyl]-2-furamide: Shares similar structural features but may differ in reactivity and applications.

    N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide:

Uniqueness

N~2~-[2-(1-AZEPANYLCARBONYL)PHENYL]-2-FURAMIDE is unique due to its combination of a furan ring and an azepane moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(azepane-1-carbonyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c21-17(16-10-7-13-23-16)19-15-9-4-3-8-14(15)18(22)20-11-5-1-2-6-12-20/h3-4,7-10,13H,1-2,5-6,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANDRDYHGUNYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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